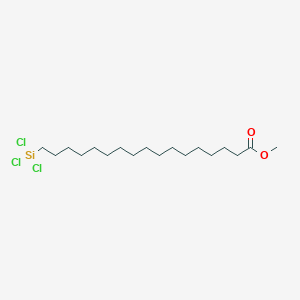
Methyl 17-(trichlorosilyl)heptadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 17-(trichlorosilyl)heptadecanoate is a specialized organosilicon compound It is characterized by the presence of a trichlorosilyl group attached to the 17th carbon of a heptadecanoate chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 17-(trichlorosilyl)heptadecanoate typically involves the esterification of heptadecanoic acid with methanol to form methyl heptadecanoate. This intermediate is then subjected to a hydrosilylation reaction with trichlorosilane under specific conditions to introduce the trichlorosilyl group at the 17th carbon position. The reaction conditions often require the presence of a catalyst, such as platinum or rhodium complexes, and are carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction parameters to ensure high yield and purity. The final product is typically purified using distillation or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 17-(trichlorosilyl)heptadecanoate undergoes various chemical reactions, including:
Oxidation: The trichlorosilyl group can be oxidized to form silanol or siloxane derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The trichlorosilyl group can participate in nucleophilic substitution reactions, leading to the formation of different organosilicon compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions to replace the trichlorosilyl group.
Major Products
Oxidation: Silanol or siloxane derivatives.
Reduction: Methyl 17-hydroxyheptadecanoate.
Substitution: Various organosilicon compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 17-(trichlorosilyl)heptadecanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential role in modifying biological molecules for enhanced stability and functionality.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Methyl 17-(trichlorosilyl)heptadecanoate involves its ability to form stable bonds with various substrates through the trichlorosilyl group. This group can undergo hydrolysis to form silanol, which can further condense to form siloxane bonds. These reactions are crucial in applications such as surface modification and the formation of stable organosilicon networks.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl heptadecanoate: Lacks the trichlorosilyl group, making it less reactive in certain applications.
Trichlorosilane: Contains the trichlorosilyl group but lacks the long heptadecanoate chain, limiting its use in certain contexts.
Heptadecanoic acid: The parent acid of Methyl 17-(trichlorosilyl)heptadecanoate, used in the initial synthesis steps.
Uniqueness
This compound is unique due to the combination of a long-chain fatty acid ester and a reactive trichlorosilyl group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in various applications, from materials science to biochemistry.
Eigenschaften
CAS-Nummer |
173448-25-4 |
|---|---|
Molekularformel |
C18H35Cl3O2Si |
Molekulargewicht |
417.9 g/mol |
IUPAC-Name |
methyl 17-trichlorosilylheptadecanoate |
InChI |
InChI=1S/C18H35Cl3O2Si/c1-23-18(22)16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17-24(19,20)21/h2-17H2,1H3 |
InChI-Schlüssel |
QIBIUZAIPIATLS-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCCCCCCCCCCCCCCC[Si](Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


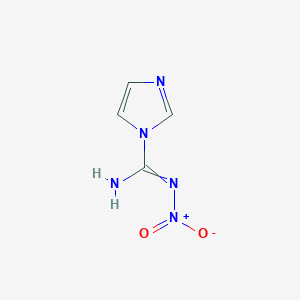
![4-({6-[(Oxan-2-yl)oxy]hexyl}oxy)cyclohexan-1-ol](/img/structure/B12552378.png)
![2-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]propanoic acid](/img/structure/B12552384.png)


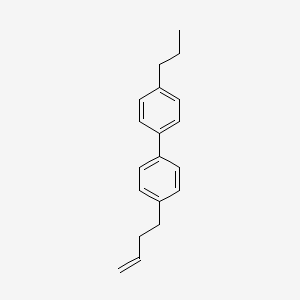
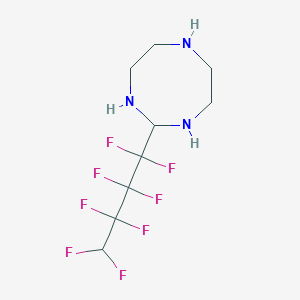
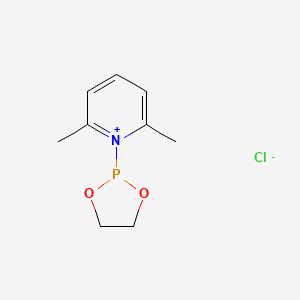
![(4-Amino-2-bromophenyl){4-[2-(4-chlorophenyl)ethyl]piperazin-1-yl}methanone](/img/structure/B12552424.png)
![Phenyl(4-{[(2S,3S)-3-phenyloxiran-2-yl]methyl}piperidin-1-yl)methanone](/img/structure/B12552431.png)
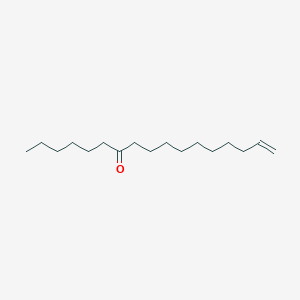
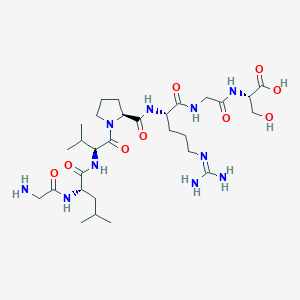
![1-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]pyridine-4(1H)-thione](/img/structure/B12552448.png)
![Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-propyl-, (2S)-](/img/structure/B12552451.png)
